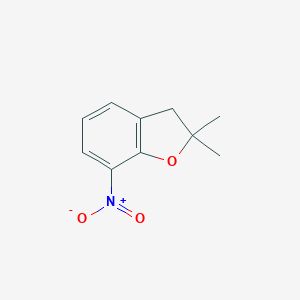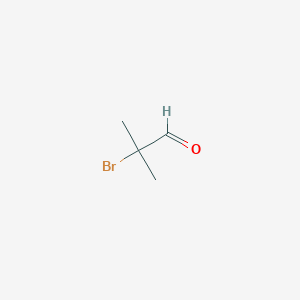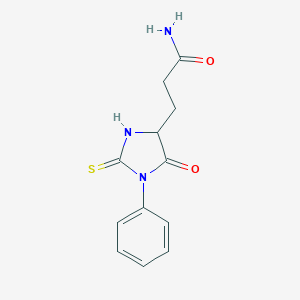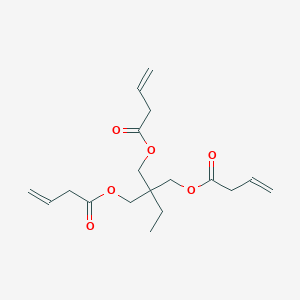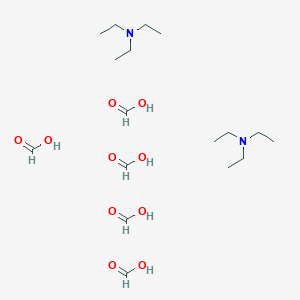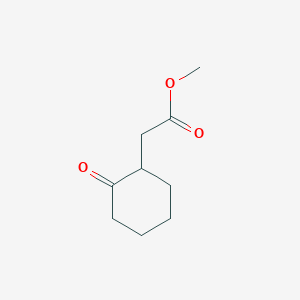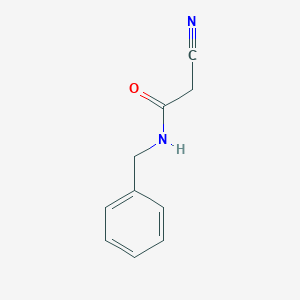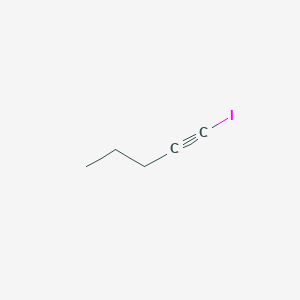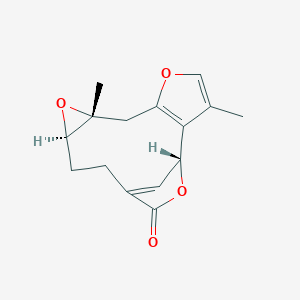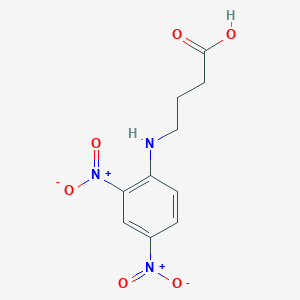
4-(2,4-Dinitroanilino)butanoic acid
Vue d'ensemble
Description
4-(2,4-Dinitroanilino)butanoic acid, also known by its CAS Number 10466-75-8, is a compound with a molecular weight of 269.21 . It is a solid substance .
Physical And Chemical Properties Analysis
4-(2,4-Dinitroanilino)butanoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
-
Scientific Field: Biological Experiments
- Application : “4-(2,4-Dinitroanilino)phenol” is a multifunctional dye used in biological experiments .
- Methods of Application : The dye can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Results or Outcomes : The applications of this dye range from basic scientific research to clinical diagnostics .
-
Scientific Field: Antiviral Research
- Application : Butanoic acid derivatives have been utilized as antiviral agents .
- Methods of Application : In the referenced study, density functional theory (DFT) calculations were utilized for the molecular design of four new butanoic acid derivatives. After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented .
- Results or Outcomes : The values of octanol/water partition coefficient (miLogP), the molecular polar surface area (TPSA), the number of atoms of the molecule (natoms), the number of hydrogen bond acceptors (nON), the number of hydrogen bond donors (nOHNH), the number of violations of the Ro5 (nviolations), the number of rotatable bonds (nrotb), the molecular volume (Vm), the molecular weight (MW) and bioactivity scores were estimated and discussed .
-
Scientific Field: Chemical Synthesis
- Application : “4-((2,4-Dinitrophenyl)amino)butanoic acid” is a chemical compound used in various chemical syntheses .
- Methods of Application : This compound can be used as a building block in the synthesis of more complex molecules. The specific methods of application would depend on the particular synthesis .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis. This compound could potentially be used to create a wide range of different molecules .
-
Scientific Field: Biochemistry
- Application : “2,4-Diaminobutanoic acid” is a compound that can be used in biochemical research .
- Methods of Application : This compound can be used in various biochemical experiments, such as studying protein structure and function .
- Results or Outcomes : The outcomes would depend on the specific experiment. This compound could potentially provide insights into protein structure and function .
-
Scientific Field: Food Science
- Application : Butanoic acid and its derivatives are often found in food products and can contribute to their flavor .
- Methods of Application : In a study, the presence of butanoic acid was identified in Gouda cheese .
- Results or Outcomes : The study found that butanoic acid was one of the key aroma compounds in the cheese .
- Scientific Field: Explosives
- Application : “2,4-Dinitroaniline” is used as an explosive .
- Methods of Application : This compound can be combined with an oxidizer such as ammonium nitrate to improve its explosive properties .
- Results or Outcomes : When in pure form, 2,4-Dinitroaniline has a VoD (Velocity of Detonation) of 4,800 m/s at 1.61 g/cm³ molecular density .
Safety And Hazards
Propriétés
IUPAC Name |
4-(2,4-dinitroanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c14-10(15)2-1-5-11-8-4-3-7(12(16)17)6-9(8)13(18)19/h3-4,6,11H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQBXLQRVMDXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146637 | |
| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dinitroanilino)butanoic acid | |
CAS RN |
10466-75-8 | |
| Record name | DNP-γ-aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10466-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





